1-Prop-2-ynylcyclopropane-1-carboxylic acid

Description

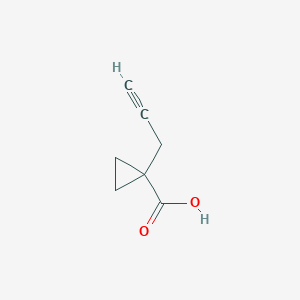

1-Prop-2-ynylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a propargyl (prop-2-ynyl) substituent and a carboxylic acid group attached to the strained cyclopropane ring.

Properties

IUPAC Name |

1-prop-2-ynylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-3-7(4-5-7)6(8)9/h1H,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGPYYNFFGUMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391828-77-5 | |

| Record name | 1-(prop-2-yn-1-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 1-Prop-2-ynylcyclopropane-1-carboxylic acid is the enzyme ACC synthase (ACS), which is involved in the biosynthesis of the plant hormone ethylene. This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues.

Mode of Action

The compound interacts with its target, ACC synthase, by serving as a substrate for the enzyme. ACC synthase catalyzes the conversion of S-adenosyl-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the first committed and in most instances the rate-limiting step in ethylene biosynthesis.

Biochemical Pathways

The biochemical pathway affected by this compound is the ethylene biosynthesis pathway. The biosynthesis of ethylene begins with the conversion of the amino acid methionine to S-adenosyl-methionine (AdoMet) by the enzyme AdoMet synthetase. S-adenosyl-methionine serves as a precursor in a number of biosynthetic pathways, including the production of polyamines.

Pharmacokinetics

It is known that acc, the product of the reaction catalyzed by acc synthase, is readily converted by nearly all plant tissues to ethylene.

Result of Action

The result of the action of this compound is the production of ACC, which is then converted to ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses. More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of ACC synthase, the enzyme that this compound targets, is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues.

Biological Activity

1-Prop-2-ynylcyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential . Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown efficacy against various cancer cell lines, including breast and prostate cancer.

Table 2: Anticancer Effects on Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC3 (Prostate Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.

- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound.

- Oncology Trials : Preliminary results from phase I trials indicate that patients with advanced solid tumors showed partial responses when treated with this compound as part of a combination therapy regimen.

Comparison with Similar Compounds

1-Allylcyclopropane-1-carboxylic Acid (CAS 80360-57-2)

- Structure : Allyl (prop-2-enyl) substituent instead of propargyl.

- Synthesis : Prepared via methods involving allylation of cyclopropane precursors, as described in the Journal of Organic Chemistry (1982) .

- Reactivity : The allyl group participates in conjugate addition and polymerization reactions, differing from the propargyl group, which is prone to click chemistry (e.g., azide-alkyne cycloaddition).

- Applications : Used in polymer chemistry and as intermediates in organic synthesis.

1-(Propan-2-yl)cyclopropane-1-carboxylic Acid

- Structure : Isopropyl substituent (branched alkyl group).

- Synthesis : Likely involves alkylation of cyclopropane precursors under basic conditions.

Aryl-Substituted Derivatives (e.g., 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic Acid)

1-Fluorocyclopropane-1-carboxylic Acid

- Structure : Fluorine substituent, a strong electron-withdrawing group.

- Impact : Enhances acidity of the carboxylic acid (pKa reduction) compared to alkyl or alkenyl substituents. Fluorine’s electronegativity also stabilizes the cyclopropane ring against ring-opening reactions .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Prop-2-ynylcyclopropane-1-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A practical approach involves coupling cyclopropane-1-carboxylic acid derivatives with prop-2-ynyl groups via palladium-catalyzed cross-coupling reactions. For example, generate the acyl chloride intermediate using oxalyl chloride under anhydrous conditions, followed by reaction with a prop-2-ynyl Grignard reagent. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Yield optimization requires strict temperature control (0–5°C during acylation) and inert atmosphere .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities such as unreacted carboxylic acid or over-coupled products can be minimized by adjusting stoichiometry (1:1.2 molar ratio of acid to prop-2-ynyl reagent) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for cyclopropane protons) and propynyl group signals (δ 2.1–2.3 ppm for terminal protons).

- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 151.075).

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for enantiopure samples .

- Validation : Compare experimental data with computed spectra (e.g., PubChem InChI keys) to confirm structural accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in amber vials under nitrogen at 4°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. For long-term storage (>6 months), lyophilize the compound and keep desiccated at -20°C .

- Degradation Indicators : Monitor for color changes (yellowing indicates decomposition) or gas evolution (CO from decarboxylation) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, employ a Evans oxazolidinone to direct cyclopropanation via Simmons-Smith reaction, achieving >90% enantiomeric excess (ee). Alternatively, Rh(II)-catalyzed cyclopropanation with diazo esters selectively forms trans-isomers. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for biological testing .

- Challenges : Propynyl groups may induce steric hindrance, requiring tailored catalysts (e.g., Ru-phosphine complexes) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., cyclopropane ring strain). Molecular dynamics simulations predict solvent effects (e.g., DMSO vs. THF) on reaction pathways. Software like Gaussian or ORCA is recommended .

- Validation : Correlate computed transition states with experimental kinetics (e.g., Arrhenius plots for ring-opening reactions) .

Q. How can contradictory data from synthetic yields or biological activity be systematically analyzed?

- Methodological Answer :

- Case Study : If yields vary (e.g., 40–70%), conduct Design of Experiments (DoE) to isolate variables (temperature, catalyst loading). Use ANOVA to identify significant factors (e.g., p<0.05 for temperature effect).

- Biological Assays : Replicate enzyme inhibition studies with controls (e.g., ACC oxidase assays) to distinguish assay interference from true activity. LC-MS quantifies residual substrate to validate inhibition kinetics .

- Tools : JMP or Minitab for statistical analysis; OriginLab for dose-response curve fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.